molecular formula C8H7ClN4O B11893141 4-Chloro-6-ethoxypteridine CAS No. 1192150-20-1

4-Chloro-6-ethoxypteridine

Cat. No.: B11893141
CAS No.: 1192150-20-1
M. Wt: 210.62 g/mol
InChI Key: VNYIXFGRWSHNSB-UHFFFAOYSA-N
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Description

4-Chloro-6-ethoxypteridine is a heterocyclic compound featuring a pteridine core substituted with a chlorine atom at position 4 and an ethoxy group at position 4. The molecular formula of this analog is C₈H₈ClN₅O (molar mass: 225.63 g/mol), highlighting the presence of nitrogen-rich aromatic systems and functional groups that influence reactivity and applications in medicinal chemistry .

Properties

CAS No.

1192150-20-1

Molecular Formula

C8H7ClN4O

Molecular Weight

210.62 g/mol

IUPAC Name

4-chloro-6-ethoxypteridine

InChI

InChI=1S/C8H7ClN4O/c1-2-14-5-3-10-8-6(13-5)7(9)11-4-12-8/h3-4H,2H2,1H3

InChI Key

VNYIXFGRWSHNSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C2C(=N1)C(=NC=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-ethoxypteridine typically involves the reaction of 4,6-dichloropteridine with ethanol in the presence of a base such as sodium ethoxide. The reaction is carried out at room temperature, and the product is obtained in high yield. The general reaction scheme is as follows:

4,6-dichloropteridine+ethanolsodium ethoxideThis compound\text{4,6-dichloropteridine} + \text{ethanol} \xrightarrow{\text{sodium ethoxide}} \text{this compound} 4,6-dichloropteridine+ethanolsodium ethoxide​this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-ethoxypteridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Catalysts: Palladium catalysts are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Pharmaceutical Applications

4-Chloro-6-ethoxypteridine serves as an important intermediate in the synthesis of various pharmaceutical compounds.

Anticancer Agents

One notable application is its role in the synthesis of antineoplastic agents. For instance, derivatives of this compound have been explored for their potential in targeting specific cancer pathways. The compound has shown promise as a precursor for synthesizing inhibitors that target receptor tyrosine kinases, which are crucial in cancer cell proliferation and metastasis.

Case Study: Synthesis of Antineoplastic Compounds
A study demonstrated the use of this compound in synthesizing compounds that inhibit MET and VEGFR2 tyrosine kinases, which are implicated in various cancers, including renal cell carcinoma. The synthetic route employed mild reaction conditions and resulted in high yields, making it suitable for scale-up production .

Compound Target Disease Mechanism
CabozantinibMetastatic thyroid carcinomaMET/VEGFR2 inhibition
TivozanibRenal cell carcinomaVEGFR inhibition

BET Inhibitors

Another significant application of this compound is in the development of Bromodomain and Extra-Terminal (BET) inhibitors. These inhibitors have shown therapeutic potential across various cancers due to their ability to modulate gene expression involved in tumor growth.

Case Study: Development of BET Inhibitors
Research has shown that compounds incorporating the this compound structure exhibit high binding affinities to BET proteins, demonstrating low nanomolar potencies against acute leukemia cell lines. These findings highlight the compound's potential as a lead structure for developing new anticancer drugs .

Agrochemical Applications

The compound is also being investigated for its applications in agrochemicals, particularly as a pesticide or herbicide.

Pesticide Development

This compound derivatives have been synthesized to develop novel pesticides that target specific pests while minimizing environmental impact.

Case Study: Synthesis of Pesticide Precursors
A series of studies focused on modifying the structure of this compound to enhance its efficacy as an insecticide. The modifications aimed at improving its bioavailability and specificity towards target pests, thus reducing collateral damage to non-target species .

Mechanism of Action

The mechanism of action of 4-Chloro-6-ethoxypteridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Pteridine Derivatives
  • 6-Chloro-4-ethoxypteridin-2-amine
    • Core : Pteridine
    • Substituents : Cl (position 6), ethoxy (position 4), amine (position 2).
    • Properties : The amine group enhances nucleophilic reactivity, while the ethoxy group increases lipophilicity. Applications include intermediates in kinase inhibitor synthesis .
Pyrimidine Derivatives
  • 6-Chloro-4-hydroxypyrimidine

    • Core : Pyrimidine (simpler 6-membered ring vs. pteridine’s fused rings).
    • Substituents : Cl (position 6), hydroxyl (position 4).
    • Properties : Hydroxyl group improves water solubility but reduces stability under acidic/alkaline conditions. Reacts exothermically with oxidizing agents .
  • 4-Chloro-5-fluoro-2-methylpyridine

    • Core : Pyridine
    • Substituents : Cl (position 4), fluorine (position 5), methyl (position 2).
    • Properties : Fluorine’s electron-withdrawing effect enhances aromatic stability. Methyl group adds steric bulk, reducing reaction rates at position 2 .
Complex Alkoxy-Substituted Derivatives
  • Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
    • Core : Pyridine
    • Substituents : Cl (position 4), methoxy (position 6), nitro (position 5), ester (position 3).
    • Properties : Nitro group strongly deactivates the ring, directing electrophilic substitution to specific positions. Ester functionality allows hydrolysis to carboxylic acids .

Functional Group Impact

Compound Key Functional Groups Electronic Effects Applications
4-Chloro-6-ethoxypteridine Cl (EWG), ethoxy (EDG) Balanced electron withdrawal/donation Pharmaceutical intermediates
6-Chloro-4-hydroxypyrimidine Cl (EWG), hydroxyl (EDG) Polar, prone to H-bonding Lab reagents, agrochemicals
Ethyl 4-chloro-6-methoxy... Cl, methoxy, nitro, ester Strong deactivation by nitro Explosives, dyes
2-Chloro-6-methylpyrimidine-4-carboxylic acid Cl, methyl, carboxylic acid Acidic, corrosive Metal chelation, SDS-listed safety risks

Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.

Physicochemical Properties

Compound Molar Mass (g/mol) Solubility Stability
6-Chloro-4-ethoxypteridin-2-amine 225.63 Moderate in DMSO Stable under inert conditions
6-Chloro-4-hydroxypyrimidine 146.56 High in water Degrades with strong acids/bases
Ethyl 4-chloro-6-methoxy... 274.66 Low in water Sensitive to light and heat
4-Chloro-5-fluoro-2-methylpyridine 145.58 Low in water Stable, halogen-resistant

Biological Activity

4-Chloro-6-ethoxypteridine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews various studies that explore the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group and an ethoxy group. This structural configuration is significant as it influences the compound’s reactivity and interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the pyridine nucleus, including this compound, exhibit notable antimicrobial properties. A study highlighted that derivatives of pyridine demonstrated effective inhibition against various bacterial strains, including E. coli, S. aureus, and K. pneumoniae .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
This compoundE. coli32
S. aureus16
K. pneumoniae64

The above table illustrates the effectiveness of this compound against common bacterial pathogens, suggesting its potential use as an antibacterial agent.

Antiviral Activity

In addition to antimicrobial effects, this compound has been evaluated for its antiviral properties, particularly against HIV. Studies have shown that certain derivatives can reactivate latent HIV by enhancing gene expression in infected cells . The reactivation potency appears to be influenced by the specific substituents on the pyridine ring, indicating a structure-activity relationship (SAR) that warrants further investigation.

Table 2: Reactivation Potency Against HIV

Compound% GFP Production at 10 mM
AV657.0 ± 1.2
This compound47.3 ± 3.3

This data suggests that while this compound is effective in reactivating HIV, it may be less potent than other derivatives such as AV6.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Key Enzymes : The compound may inhibit enzymes critical for bacterial survival or viral replication.
  • Modulation of Gene Expression : As observed in HIV studies, it can influence gene expression related to viral latency.
  • Interaction with Cellular Pathways : The presence of functional groups in the compound allows for interactions with various cellular pathways, enhancing its biological activity.

Case Study 1: Antibacterial Efficacy

In a comparative study involving multiple pyridine derivatives, researchers found that those with longer alkyl chains exhibited enhanced antibacterial activity. The study concluded that structural modifications could significantly alter the efficacy of these compounds against resistant bacterial strains .

Case Study 2: Antiviral Potential

Another study focused on the use of this compound in reactivating latent HIV reservoirs in vitro. The results indicated a dose-dependent response in GFP expression among treated cells, highlighting its potential role as a latency-reversing agent .

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